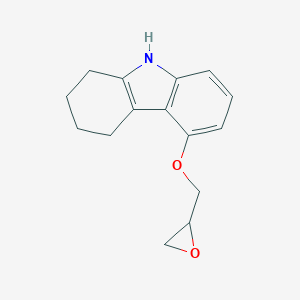

5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole

Übersicht

Beschreibung

5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole is a complex organic compound that features both an oxirane (epoxide) ring and a tetrahydrocarbazole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole typically involves the reaction of a suitable carbazole derivative with an epoxide precursor. One common method involves the use of epichlorohydrin as the epoxide source, which reacts with the carbazole derivative in the presence of a base such as potassium carbonate under reflux conditions . This method yields the final product with a high degree of purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production costs. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Inhibition of EZH2:

EPZ-6438 is primarily recognized for its role as a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in gene regulation. Elevated levels of EZH2 are associated with several cancers, including lymphomas and breast cancer. By inhibiting EZH2 activity, EPZ-6438 can potentially suppress tumor growth and induce apoptosis in cancer cells.

Case Studies:

- Preclinical Studies: Research has demonstrated that EPZ-6438 effectively reduces proliferation and increases programmed cell death in various cancer cell lines. These findings suggest its potential as a therapeutic agent against EZH2-overexpressing tumors.

- Combination Therapies: Ongoing studies are exploring the efficacy of EPZ-6438 in combination with other therapies to enhance treatment outcomes for patients with resistant cancers.

Synthetic Applications

Organic Synthesis:

The oxirane (epoxide) group present in 5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole provides a versatile platform for various chemical transformations. The compound can undergo nucleophilic ring-opening reactions under acidic or basic conditions, making it useful in synthesizing complex organic molecules.

Synthesis Methodologies:

-

C-H Functionalization via Intermediate PeroxideS (CHIPS): A notable synthetic method involves the functionalization of C-H bonds in tetrahydrocarbazoles using elemental oxygen as an oxidant. This method simplifies the synthesis process by eliminating the need for activating groups and reducing waste .

Step Description 1 Generation of hydroperoxides from tetrahydrocarbazoles using visible light and elemental oxygen. 2 Nucleophilic substitution reaction with anilines catalyzed by acids to yield desired products.

Structural Analogues and Derivatives

This compound serves as an intermediate for synthesizing various structural analogues that exhibit diverse biological activities. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Vindoline Analogues | Tetrahydrocarbazole core with additional functional groups | Potential applications in anti-cancer therapies |

| Carvedilol Derivatives | Modified tetrahydrocarbazole structure | Used in cardiovascular treatments |

These derivatives leverage the core structure of this compound to enhance pharmacological properties while maintaining therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target specific proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(oxiran-2-ylmethoxy)benzoic acid

- 2-(3,4-bis(oxiran-2-ylmethoxy)phen ethyl)amine

- 4-3,4,5-tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid

Uniqueness

5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole is unique due to its combination of an epoxide ring and a tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry .

Biologische Aktivität

5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 243.301 g/mol

- Structure : The compound features a tetrahydrocarbazole core with an oxirane and methoxy substituent, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase (AChE) Inhibition : Similar to other tetrahydrocarbazole derivatives, this compound has been shown to inhibit AChE activity. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

- Butyrylcholinesterase (BChE) Inhibition : The compound also exhibits inhibitory effects on BChE, which is crucial for the metabolism of acetylcholine and has implications in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. Various studies have reported:

- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and A596 (lung cancer). IC50 values were determined using MTT assays to assess cell viability .

- Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and disruption of mitochondrial function. Some derivatives have also demonstrated the ability to inhibit angiogenesis .

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties:

- In vitro Studies : Derivatives have shown activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

The compound exhibits potential neuroprotective effects:

- Cholinesterase Inhibition : By inhibiting AChE and BChE, it may protect against neurodegeneration associated with cholinergic dysfunction .

- Protective Mechanisms : Some studies suggest that it can mitigate oxidative stress in neuronal cells, further supporting its role in neuroprotection .

Summary of Research Findings

Case Studies

- Anticancer Study :

- Neuroprotective Study :

Eigenschaften

IUPAC Name |

5-(oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h3,6-7,10,16H,1-2,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDBWNJRBIYYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC=C3OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615467 | |

| Record name | 5-[(Oxiran-2-yl)methoxy]-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58457-32-2 | |

| Record name | 5-[(Oxiran-2-yl)methoxy]-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.